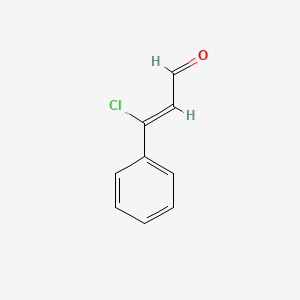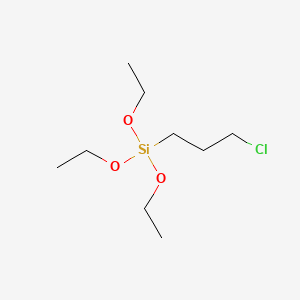
3-Chloro-3',4',5-trifluorobenzophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-3’,4’,5-trifluorobenzophenone is an organic compound with the molecular formula C13H6ClF3O and a molecular weight of 270.63 g/mol . This compound is characterized by the presence of a chloro group and three fluorine atoms attached to a benzophenone core. It is primarily used in research settings, particularly in the field of proteomics .
Vorbereitungsmethoden
The synthesis of 3-Chloro-3’,4’,5-trifluorobenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses benzene derivatives and acyl chlorides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and temperatures ranging from 0°C to 50°C to ensure optimal yields .
Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps such as recrystallization or chromatography to achieve high purity levels .
Analyse Chemischer Reaktionen
3-Chloro-3’,4’,5-trifluorobenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The carbonyl group in the benzophenone core can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-Chloro-3’,4’,5-trifluorobenzophenone has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-Chloro-3’,4’,5-trifluorobenzophenone involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In proteomics research, it may bind to proteins, altering their structure and function, which can be studied to understand protein behavior and interactions . The exact pathways and molecular targets can vary based on the specific context of its use.
Vergleich Mit ähnlichen Verbindungen
3-Chloro-3’,4’,5-trifluorobenzophenone can be compared with other similar compounds, such as:
3-Chlorobenzotrifluoride: This compound has a similar structure but lacks the benzophenone core, making it less versatile in certain applications.
3-Chloro-2,4,5-trifluorobenzoic acid: This compound contains a carboxylic acid group instead of a carbonyl group, leading to different reactivity and applications.
1-Bromo-3-chloro-2,4,5-trifluorobenzene: This compound has a bromine atom instead of a carbonyl group, affecting its chemical behavior and uses.
The uniqueness of 3-Chloro-3’,4’,5-trifluorobenzophenone lies in its combination of chloro and trifluoromethyl groups attached to a benzophenone core, providing a distinct set of chemical properties and reactivity patterns .
Eigenschaften
IUPAC Name |
(3-chloro-5-fluorophenyl)-(3,4-difluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6ClF3O/c14-9-3-8(4-10(15)6-9)13(18)7-1-2-11(16)12(17)5-7/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVWALADPPQPUAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C2=CC(=CC(=C2)Cl)F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6ClF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B7723867.png)
![3-[3-(4-Chloro-phenyl)-3-oxo-propenyl]-4-methoxy-benzenesulfonyl chloride](/img/structure/B7723873.png)




![4-[3-(4-Chlorophenyl)ureido]-2-methylbenzenesulfonyl chloride](/img/structure/B7723908.png)







